5-(Indol-3-ylmethyl)-4-benzyl-1,2,4-triazole-3-thiol
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Overview
Description
5-(Indol-3-ylmethyl)-4-benzyl-1,2,4-triazole-3-thiol is a heterocyclic compound that features an indole moiety, a benzyl group, and a triazole ring with a thiol group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry. The indole ring is a common structural motif in many natural products and pharmaceuticals, contributing to the compound’s significance in research and development.
Mechanism of Action
Target of Action
The compound “5-(Indol-3-ylmethyl)-4-benzyl-1,2,4-triazole-3-thiol” belongs to the class of indole derivatives . Indole derivatives are known to interact with multiple receptors and exhibit a broad spectrum of biological activities . They are known to bind with high affinity to multiple receptors, which can be beneficial in developing new useful derivatives .
Mode of Action
Indole derivatives generally reduce oxidative stress, impede dna synthesis influencing target cells’ activation, proliferation, and apoptosis, and inhibit proinflammatory cytokines and chemokines . They also have the potential to damage the membranes of certain bacterial cells .
Biochemical Pathways
Indole derivatives are synthesized after glycolysis from the glucosinolate structure . They can be modified by hydroxylation and subsequent methoxylation of the indole ring . The product of Arabidopsis IG core biosynthesis, indol-3-ylmethyl glucosinolate (I3M), can be modified by hydroxylation and subsequent methoxylation of the indole ring in position 1 (1-IG modification) or 4 (4-IG modification) .
Pharmacokinetics
Indole derivatives like indole-3-carbinol (i3c) and 3,3′-diindolylmethane (dim) are known to be rapidly absorbed, distributed, and eliminated from plasma and tissues . The highest concentrations of these compounds are detected in the liver .
Result of Action
Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . They have been shown to be effective in destroying persister cells of E. coli, P. aeruginosa, and S. aureus by damaging their membranes .
Action Environment
The action of indole derivatives can be influenced by environmental factors. For instance, the production of indole from glucose or tryptophan by fermentation and the production of derived halogenated and oxygenated derivatives by microbial cell factories have been reported .
Biochemical Analysis
Biochemical Properties
It is known that indole derivatives, such as this compound, can interact with various enzymes, proteins, and other biomolecules . These interactions can influence the function of these biomolecules and alter biochemical reactions .
Cellular Effects
Indole derivatives have been shown to have various effects on cellular processes . They can influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Indole derivatives can bind to biomolecules, inhibit or activate enzymes, and cause changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that indole derivatives can have long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of different dosages of 5-(Indol-3-ylmethyl)-4-benzyl-1,2,4-triazole-3-thiol in animal models have not been studied. Indole derivatives have been shown to have various effects at different dosages .
Metabolic Pathways
Indole derivatives are known to be involved in various metabolic pathways .
Transport and Distribution
Indole derivatives are known to interact with various transporters and binding proteins .
Subcellular Localization
Indole derivatives can be directed to specific compartments or organelles based on targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Indol-3-ylmethyl)-4-benzyl-1,2,4-triazole-3-thiol typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Indole Derivative: The indole moiety can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring.
Triazole Formation: The benzylated indole is reacted with thiosemicarbazide under cyclization conditions to form the triazole ring.
Thiol Introduction: Finally, the thiol group is introduced through a nucleophilic substitution reaction using a suitable thiolating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
5-(Indol-3-ylmethyl)-4-benzyl-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under oxidative conditions.
Reduction: The compound can undergo reduction reactions, particularly at the triazole ring, to form dihydro derivatives.
Substitution: The indole and triazole rings can participate in electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Dihydro derivatives.
Substitution: Various substituted indole and triazole derivatives.
Scientific Research Applications
5-(Indol-3-ylmethyl)-4-benzyl-1,2,4-triazole-3-thiol has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Indole-3-carbinol: A naturally occurring compound with anticancer properties.
3,3’-Diindolylmethane: A derivative of indole-3-carbinol with similar biological activities.
Indole-3-acetic acid: A plant hormone involved in growth and development.
Uniqueness
5-(Indol-3-ylmethyl)-4-benzyl-1,2,4-triazole-3-thiol is unique due to its combination of an indole moiety, a benzyl group, and a triazole ring with a thiol group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
4-benzyl-3-(1H-indol-3-ylmethyl)-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4S/c23-18-21-20-17(22(18)12-13-6-2-1-3-7-13)10-14-11-19-16-9-5-4-8-15(14)16/h1-9,11,19H,10,12H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDKIFTXJIQUPHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=NNC2=S)CC3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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